Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate
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Overview
Description
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate is a chemical compound characterized by its cyclopropane ring and two tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate involves the cyclopropanation of di-tert-butyl malonate with 1,2-dibromoethane. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the malonate, followed by the addition of 1,2-dibromoethane to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield carboxylic acids, while reduction would produce alcohols.
Scientific Research Applications
Di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the strain in the cyclopropane ring and the electron-withdrawing effects of the ester groups. These factors make it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: A precursor in the synthesis of di-tert-butyl (1R,2S)-cyclopropane-1,2-dicarboxylate.
Cyclopropane-1,2-dicarboxylic acid: Lacks the tert-butyl ester groups but shares the cyclopropane ring structure.
Diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of tert-butyl.
Uniqueness
This compound is unique due to the presence of the bulky tert-butyl ester groups, which influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a critical role .
Properties
CAS No. |
62873-49-8 |
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Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ditert-butyl (1S,2R)-cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)16-10(14)8-7-9(8)11(15)17-13(4,5)6/h8-9H,7H2,1-6H3/t8-,9+ |
InChI Key |
VVAMLGCYYMNVAL-DTORHVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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